Bienvenue dans la boutique en ligne BenchChem!

2-(6-Iodoquinazolin-4-ylamino)ethanol

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

2-(6-Iodoquinazolin-4-ylamino)ethanol (CAS 99071-39-3) is a privileged kinase inhibitor intermediate combining a C6 iodine handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and a C4 ethanolamine side chain providing essential hinge-binding hydrogen bond donor/acceptor functionality. This dual-purpose scaffold enables parallel synthesis of diverse 6-substituted quinazoline libraries inaccessible with non-iodinated analogs (CAS 5423-59-6) or simpler 6-iodoquinazoline (CAS 848841-54-3). The pre-installed solubilizing group and proven sub-micromolar EGFR/VEGFR-2 activity of its elaborated derivatives make it an irreplaceable building block for medicinal chemistry programs.

Molecular Formula C10H10IN3O
Molecular Weight 315.11 g/mol
CAS No. 99071-39-3
Cat. No. B3176355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Iodoquinazolin-4-ylamino)ethanol
CAS99071-39-3
Molecular FormulaC10H10IN3O
Molecular Weight315.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=NC=N2)NCCO
InChIInChI=1S/C10H10IN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
InChIKeyPEUXYULUDSFMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Iodoquinazolin-4-ylamino)ethanol (CAS 99071-39-3): Structural and Physicochemical Baseline for Procurement Decisions


2-(6-Iodoquinazolin-4-ylamino)ethanol is a 4-aminoquinazoline derivative bearing an iodine atom at the 6-position and an ethanolamine side chain at the 4-position. The compound has a molecular formula of C10H10IN3O and a molecular weight of 315.11 g/mol [1]. The quinazoline scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, with 4-aminoquinazoline derivatives serving as the core structure of clinically approved EGFR inhibitors such as gefitinib, erlotinib, and lapatinib [2]. The iodine substituent at position 6 enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) that are not accessible with non-halogenated analogs, making this compound a versatile building block for constructing diverse kinase inhibitor libraries .

Why Generic Substitution Fails: 2-(6-Iodoquinazolin-4-ylamino)ethanol Cannot Be Replaced by Non-Iodinated or Side-Chain-Truncated Quinazoline Analogs


The 6-iodo substituent is not a passive structural feature; it is the essential functional handle for downstream diversification via cross-coupling chemistry. Replacing 2-(6-Iodoquinazolin-4-ylamino)ethanol with the non-iodinated analog 2-(quinazolin-4-ylamino)ethanol (CAS 5423-59-6, MW 189.21) eliminates the capacity for palladium-catalyzed C–C bond formation at the 6-position, blocking access to entire compound libraries built on biaryl or alkynyl quinazoline scaffolds . Conversely, swapping to 6-iodoquinazoline (CAS 848841-54-3, MW 256.04) removes the 4-aminoethanol side chain, which provides two additional hydrogen bond donors and one acceptor relative to the unsubstituted core—features critical for hinge-region ATP-site binding in kinase targets [1]. The 6-methyl analog (CAS 889940-47-0, MW 203.25) retains neither the synthetic versatility of iodine nor a comparable electronic profile. The specific combination of C6-iodine plus C4-ethanolamine in a single intermediate is therefore irreplaceable for research programs requiring both post-functionalization capability and a pre-installed solubilizing/hinge-binding side chain [2].

Quantitative Differentiation Evidence for 2-(6-Iodoquinazolin-4-ylamino)ethanol Against Its Closest Structural Analogs


Synthetic Versatility: Iodine-Enabled Cross-Coupling Capability Absent in Non-Halogenated and Methyl Analogs

The 6-iodo substituent of 2-(6-Iodoquinazolin-4-ylamino)ethanol serves as a reactive handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl groups at the 6-position . This synthetic capability is structurally impossible with the direct non-iodinated analog 2-(quinazolin-4-ylamino)ethanol (CAS 5423-59-6) or the 6-methyl analog (CAS 889940-47-0), both of which lack a reactive C–X bond at position 6 . The iodine atom is a superior leaving group compared to bromine or chlorine in oxidative addition steps, providing faster reaction kinetics and higher yields in palladium-catalyzed transformations .

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Lipophilicity Modulation: XLogP Difference Between 6-Iodo and Non-Iodinated 4-Aminoquinazoline Analogs

The computed partition coefficient (XLogP) for 2-(6-Iodoquinazolin-4-ylamino)ethanol is 1.8, as reported in the computational chemistry data for CAS 99071-39-3 [1]. The iodine atom contributes approximately 1.0–1.2 logP units relative to a hydrogen substituent, shifting the compound into a lipophilicity range (LogP 1–3) considered favorable for both passive membrane permeability and aqueous solubility in lead-like chemical space [2]. By comparison, the non-iodinated analog 2-(quinazolin-4-ylamino)ethanol (CAS 5423-59-6, MW 189.21) is expected to have an XLogP of approximately 0.6–0.8 (estimated based on the absence of the iodine increment), placing it in a more hydrophilic range that may reduce membrane permeability for intracellular target engagement [3].

Physicochemical Properties Drug-Likeness Lipophilicity

Hydrogen Bond Capacity: 4-Aminoethanol Side Chain Differentiates from 6-Iodoquinazoline and 6-Iodoquinazolin-4-amine

2-(6-Iodoquinazolin-4-ylamino)ethanol possesses 2 hydrogen bond donors (the secondary amine NH and the terminal OH) and 4 hydrogen bond acceptors (the two quinazoline ring nitrogens, the secondary amine nitrogen, and the terminal OH oxygen), with a topological polar surface area (TPSA) of 58 Ų [1]. In contrast, 6-iodoquinazoline (CAS 848841-54-3) has 0 H-bond donors and only 2 H-bond acceptors (the two quinazoline nitrogens), lacking the ethanolamine side chain entirely . 6-Iodoquinazolin-4-amine (CAS 182880-14-4) has 2 H-bond donors but only 3 H-bond acceptors and no flexible hydroxyl terminus, with zero rotatable bonds compared to 3 rotatable bonds for the target compound [2]. The 4-aminoquinazoline scaffold is known to bind the kinase hinge region through the quinazoline N1 nitrogen as a hydrogen bond acceptor and the 4-NH as a hydrogen bond donor; the additional ethanolamine OH provides a supplementary H-bond donor/acceptor site that can engage the solvent-exposed region or the ribose pocket of the ATP-binding site [3].

Hydrogen Bonding Kinase Hinge Binding Solubility

Molecular Weight and Heavy Atom Count: Differentiating 6-Iodo from 6-Methyl and Unsubstituted Analogs for Fragment-Based Design

2-(6-Iodoquinazolin-4-ylamino)ethanol has a molecular weight of 315.11 g/mol with 15 heavy atoms [1]. This places it in the fragment-to-lead transition space (MW 250–350), suitable as an advanced intermediate or lead-like scaffold. The non-iodinated analog 2-(quinazolin-4-ylamino)ethanol (CAS 5423-59-6) has MW 189.21 with 14 heavy atoms [2], placing it in classical fragment space (MW < 250). The 6-methyl analog (CAS 889940-47-0) has MW 203.25 with 15 heavy atoms . The iodine atom contributes approximately +126 mass units relative to hydrogen and +112 mass units relative to a methyl group, which significantly alters the compound's position in chemical space and its suitability for different stages of drug discovery [1]. In the context of the iodoquinazoline-derived dual EGFR/VEGFR-2 inhibitor series reported by Alsulaimany et al. (2023), the most potent compound 9c (EC50 = 5.00–5.25 μM across four cancer cell lines, EGFRWT IC50 = 0.15 μM, EGFRT790M IC50 = 0.22 μM, VEGFR-2 IC50 = 0.85 μM) was built on an elaborated 6-iodoquinazoline scaffold, demonstrating that the iodine atom is compatible with and enabling for potent kinase inhibition [3].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Class-Level Biological Activity: Iodoquinazoline Scaffold Demonstrates Dual EGFR/VEGFR-2 Inhibition in the Sub-Micromolar Range

The 6-iodoquinazoline scaffold, of which 2-(6-iodoquinazolin-4-ylamino)ethanol is a direct derivative, has been validated as a dual EGFR/VEGFR-2 inhibitory pharmacophore. Alsulaimany et al. (2023) reported that N-alkyl-6-iodoquinazoline derivatives inhibited VEGFR-2 with IC50 values ranging from 0.85 to 1.25 μM and EGFRT790M with IC50 values from 0.22 to 0.50 μM across a series of seven active compounds [1]. In a separate study by Aljohani et al. (2024), iodoquinazoline derivatives bearing allyl and/or benzyl substituents inhibited EGFRWT with IC50 values as low as 0.17–0.50 μM and EGFRT790M with IC50 values of 0.25–0.40 μM for the most potent compounds [2]. Aboshanab et al. (2025) further demonstrated that 2,4-disubstituted-6-iodoquinazoline derivatives (compounds 3c and 3b) exhibited anticancer activity with IC50 values of 4.0–8.0 μM and 6.0–9.0 μM respectively against four cancer cell lines, compared to the reference doxorubicin (IC50 2.3–3.25 μM) [3]. While these data are from elaborated derivatives rather than the ethanolamine compound itself, they establish that the 6-iodoquinazoline core is compatible with potent kinase inhibition and that the 4-position substituent (including amino groups) is critical for activity [1][2].

Kinase Inhibition EGFR VEGFR-2 Anticancer

Optimal Research and Industrial Application Scenarios for 2-(6-Iodoquinazolin-4-ylamino)ethanol Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis via C6 Diversification

The primary application scenario is as a key synthetic intermediate in the construction of focused kinase inhibitor libraries. The 6-iodo substituent enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate 6-aryl-quinazoline derivatives, a transformation that is fundamentally impossible with the non-iodinated analog (CAS 5423-59-6) or the 6-methyl analog (CAS 889940-47-0) [1]. The ethanolamine side chain at C4 simultaneously provides a pre-installed solubilizing group with hydrogen bond donor/acceptor capability that can be retained in the final compound or further derivatized (e.g., sulfonylation, acylation, or alkylation) [2]. This dual functionality—a reactive C6 cross-coupling handle plus a modifiable C4 side chain—makes the compound uniquely suited for parallel synthesis of diverse quinazoline-based kinase inhibitor candidates. The class-level evidence from Alsulaimany et al. (2023) and Aljohani et al. (2024) confirms that elaborated 6-iodoquinazoline derivatives achieve sub-micromolar dual EGFR/VEGFR-2 inhibition, validating the scaffold's biological relevance [3].

Intermediate for Imidazoquinazoline and Polycarbo-Substituted Quinazoline Synthesis

As demonstrated by Mphahlele et al. (2015), 2-((6,8-dihalo-2-phenylquinazolin-4-yl)amino)ethanols—compounds structurally analogous to 2-(6-Iodoquinazolin-4-ylamino)ethanol—undergo acid-promoted cyclodehydration to afford imidazo[1,2-c]quinazolines, a class exhibiting in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines [1]. The ethanolamine side chain is the essential cyclization precursor; neither 6-iodoquinazoline (lacking the side chain) nor 6-iodoquinazolin-4-amine (lacking the hydroxyl terminus) can participate in this cyclodehydration pathway. The resulting imidazoquinazolines can be further elaborated through sequential Sonogashira, Suzuki-Miyaura, and Stille cross-coupling reactions at the iodine-bearing positions, enabling the synthesis of polycarbo-substituted derivatives with tunable cytotoxicity profiles [1]. This application is exclusive to the 4-aminoethanol-bearing iodoquinazoline scaffold and cannot be replicated with any single comparator compound.

Fragment-to-Lead Optimization Programs Targeting the EGFR/VEGFR-2 Kinase Hinge Region

For fragment-based drug discovery programs targeting the ATP-binding site of EGFR or VEGFR-2, the compound's computed properties (MW 315.11, XLogP 1.8, TPSA 58 Ų, HBD 2, HBA 4) position it in lead-like chemical space with favorable physicochemical characteristics [1]. The 4-aminoquinazoline core is known to engage the kinase hinge region through a bidentate hydrogen bond interaction (N1 as acceptor, 4-NH as donor), while the ethanolamine OH can explore solvent-exposed or ribose-pocket interactions [2]. In contrast, the non-iodinated analog (MW 189.21) is significantly lighter and less lipophilic, potentially limiting its membrane permeability, while 6-iodoquinazoline (MW 256.04, no HBD) lacks the essential hinge-binding hydrogen bond donor [3]. The iodine atom, while contributing to molecular weight, is retained as a synthetic handle for late-stage diversification after the initial fragment optimization cycle. The demonstrated potency of elaborated iodoquinazoline derivatives (EGFRWT IC50 = 0.15 μM, EGFRT790M IC50 = 0.22 μM for compound 9c) provides a quantitative benchmark for the scaffold's potential upon optimization [4].

Quote Request

Request a Quote for 2-(6-Iodoquinazolin-4-ylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.